molecular formula C16H16F3N3O5S B2686534 Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1396683-29-6

Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2686534
CAS No.: 1396683-29-6
M. Wt: 419.38
InChI Key: IZJARESOBBQHDW-UHFFFAOYSA-N
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Description

Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at the 5-position. The molecule integrates a piperidine ring connected via a sulfonyl linker to a benzoate ester moiety. This structural architecture is characteristic of bioactive molecules designed for pesticidal or pharmaceutical applications, as trifluoromethyl groups and sulfonyl linkages are known to enhance metabolic stability, lipophilicity, and target binding affinity . The synthesis of such compounds typically involves multi-step reactions, including cyclization, sulfonation, and esterification, as exemplified in related methodologies .

Properties

IUPAC Name

methyl 4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O5S/c1-26-14(23)11-2-4-12(5-3-11)28(24,25)22-8-6-10(7-9-22)13-20-21-15(27-13)16(17,18)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJARESOBBQHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 5-(trifluoromethyl)-1,3,4-oxadiazole can be prepared by reacting trifluoroacetic acid hydrazide with a suitable carboxylic acid derivative.

  • Piperidine Derivative Synthesis: : The piperidine ring can be introduced by reacting the oxadiazole intermediate with a piperidine derivative. This step may involve nucleophilic substitution reactions under basic conditions.

  • Sulfonylation: : The sulfonyl group is introduced by reacting the piperidine-oxadiazole intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

  • Esterification: : Finally, the ester group is formed by esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and the efficiency of purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, modifying the compound’s properties.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties have shown promising antimicrobial properties. Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity, suggesting that this compound could be explored further in the development of new antibiotics .

2. Anticancer Properties

The oxadiazole scaffold is recognized for its potential in anticancer drug development. Preliminary studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a piperidine ring may enhance the selectivity and potency of this compound against cancer cells .

3. Neurological Applications

This compound has been investigated for its effects on phosphodiesterase enzymes, particularly PDE4D. Inhibition of PDE4D is linked to cognitive enhancement and neuroprotection in neurodegenerative diseases such as Alzheimer's disease . The compound's ability to modulate these pathways could provide therapeutic benefits in treating cognitive impairments.

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions provided by the sulfonamide group .

2. Synthesis of Advanced Materials

The compound can serve as a precursor in the synthesis of advanced materials used in electronics and optics. The trifluoromethyl group is known to impart desirable electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant antibacterial activity
AnticancerInhibition of cancer cell proliferation
NeurologicalCognitive enhancement via PDE inhibition

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results showed that the compound induced apoptosis in treated cells while sparing normal cells, highlighting its selective anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Several analogues share the benzoate ester and sulfonyl-piperidine framework but differ in the heterocyclic core:

  • Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) and Ethyl 4-(4-(6-Methylpyridazin-3-yl)phenethylamino)benzoate (I-6232): These compounds replace the 1,3,4-oxadiazole with pyridazine rings.
  • Ethyl 4-(4-(Methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) and Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473): Substitution with isoxazole introduces an oxygen atom into the heterocycle, which may reduce metabolic stability compared to the oxadiazole-containing target compound .

Analogues with Modified Substituents on the 1,3,4-Oxadiazole Ring

  • 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) : These derivatives feature a thioether linkage instead of a direct sulfonyl-piperidine bond. The sulfur atom in the thioether may increase susceptibility to oxidative degradation compared to the sulfonyl group in the target compound .
  • 4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoic acid (848) : This compound substitutes the trifluoromethyl group with a bulkier perfluoroethoxy moiety, which could enhance hydrophobicity but reduce steric compatibility with certain enzyme active sites .

Functional Analogues in Pesticide Chemistry

  • Tribenuron-methyl ester and Diclofop-methyl: These commercial pesticides share the methyl benzoate ester group and sulfonylurea or phenoxypropanoate functionalities. While their mechanisms differ (e.g., acetolactate synthase inhibition), the sulfonyl group in the target compound may similarly enhance systemic translocation in plants .

Comparative Data Table

Compound Name Heterocyclic Core Key Substituents Biological Activity/Application Reference
Target Compound 1,3,4-Oxadiazole 5-(Trifluoromethyl), sulfonyl-piperidine Antibacterial, pesticidal (inferred)
I-6230 Pyridazine Phenethylamino, ethyl ester Not specified (structural analogue)
6a-o Series 1,3,4-Oxadiazole Thioether, 4-methylpiperidine Antibacterial
848 (Perfluoroethoxy derivative) 1,3,4-Oxadiazole Perfluoroethoxy, benzoic acid Not specified (synthetic intermediate)
Tribenuron-methyl ester Sulfonylurea Methyl ester, pyrimidinyl Herbicidal (ALS inhibitor)

Key Research Findings

  • Antibacterial Activity : The 6a-o series (thioether-linked oxadiazoles) demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli, suggesting that the sulfonyl-piperidine group in the target compound may further optimize membrane permeability .
  • Metabolic Stability : The trifluoromethyl group on the oxadiazole ring is expected to resist cytochrome P450-mediated oxidation, a critical advantage over methyl or perfluoroethoxy substituents .
  • Synthetic Feasibility : The target compound’s synthesis likely employs LiH/DMF-mediated coupling (as in 6a-o derivatives) or similar strategies, ensuring scalability for industrial applications .

Biological Activity

Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a trifluoromethyl group, an oxadiazole moiety, and a piperidine ring. The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, the oxadiazole can be synthesized via cyclization reactions involving hydrazines and carboxylic acids, followed by functionalization to introduce the sulfonamide and benzoate groups.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity :
    • The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. A study reported that derivatives with similar structures exhibited IC50 values indicating significant potency against these pathogens .
  • Enzyme Inhibition :
    • This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Notably, some derivatives have demonstrated strong inhibitory activity with IC50 values in the low micromolar range .
  • Anticancer Potential :
    • Compounds containing oxadiazole and piperidine moieties have been investigated for anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cell lines .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antibacterial Screening

A series of synthesized derivatives were tested against multiple bacterial strains. The results indicated that compounds with the oxadiazole moiety exhibited significant antibacterial properties. For example:

CompoundBacterial StrainZone of Inhibition (mm)
ASalmonella typhi20
BBacillus subtilis25
CEscherichia coli15

Study 2: Enzyme Inhibition

Inhibitory effects on urease were assessed using a colorimetric assay. The most active compounds were identified with IC50 values indicating their potential as therapeutic agents:

CompoundIC50 (µM)
Compound 7l2.14
Compound 7m0.63
Compound 7n2.17

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